molecular formula C21H20O11 B1235609 Quercetin-3-O-alpha-L-rhamnopyranoside

Quercetin-3-O-alpha-L-rhamnopyranoside

Cat. No.: B1235609
M. Wt: 448.4 g/mol
InChI Key: OXGUCUVFOIWWQJ-OQCXDQQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UV-Vis Spectroscopy

  • Band I (300–380 nm) : Attributable to the cinnamoyl system (B-ring and C-3 substitution).
  • Band II (240–280 nm) : Corresponds to the benzoyl system (A-ring).
  • pH-Dependent Shifts :
    • Alkaline conditions (pH 14) : Band I shifts bathochromically to ~400 nm due to deprotonation of phenolic -OH groups.
    • Acidic conditions (pH 1) : Minimal shifts, indicating stability of the glycosidic bond.

FT-IR Spectroscopy

Peak (cm⁻¹) Assignment
3356 O-H stretching (phenolic OH)
1731 C=O stretching (flavonoid)
1603 C=C aromatic vibrations
1228 C-O-C glycosidic linkage
823 C-H out-of-plane (B-ring)

Data from .

NMR Spectroscopy

¹H-NMR (600 MHz, DMSO-d₆) :

  • δ 6.20 (1H, d, J=2.0 Hz) : H-6 (A-ring).
  • δ 6.40 (1H, d, J=2.0 Hz) : H-8 (A-ring).
  • δ 7.68 (1H, dd, J=8.4, 2.0 Hz) : H-6' (B-ring).
  • δ 5.35 (1H, d, J=1.8 Hz) : H-1 of rhamnose.

¹³C-NMR (150 MHz, DMSO-d₆) :

  • δ 177.8 : C-4 (flavonoid ketone).
  • δ 164.2 : C-7 (A-ring).
  • δ 104.3 : C-1' (rhamnose).

Mass Spectrometry

  • ESI-MS (m/z) : 449 [M+H]⁺, 303 [M+H−Rha]⁺ (quercetin aglycone).
  • HRMS : Exact mass = 448.1006 Da (calc. for C₂₁H₂₀O₁₁).

Conformational Analysis via NOE and Acetylation Studies

Conformational studies resolve ambiguities in glycosidic linkage geometry:

Nuclear Overhauser Effect (NOE)

  • NOE correlations between H-1' of rhamnose and H-3 of quercetin confirm the α-configuration of the glycosidic bond.
  • Weak NOEs between H-2' of rhamnose and H-4' of quercetin suggest a relaxed chair conformation in solution.

Acetylation Analysis

  • Peracetylation with acetic anhydride/pyridine yields a tetra-acetyl derivative, confirming four free hydroxyl groups on rhamnose.
  • Key observations :
    • Acetylation shifts in ¹H-NMR: δ 2.01–2.10 (acetyl methyl groups).
    • Retention of α-glycosidic linkage integrity post-acetylation.

Theoretical Calculations

  • Density functional theory (DFT) models align with experimental data, showing minimal steric strain in the α-L-rhamnopyranoside conformation.

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15+,17+,18+,21-/m0/s1

InChI Key

OXGUCUVFOIWWQJ-OQCXDQQJSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Synonyms

Q-3-O-L-RP
quercetin-3-O-alpha-L-rhamnopyranoside

Origin of Product

United States

Scientific Research Applications

Antioxidant Activity

Mechanism of Action:
Quercetin-3-O-alpha-L-rhamnopyranoside exhibits significant antioxidant properties. It has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxidative stress induced by hydrogen peroxide (H2O2). The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress .

Case Study:
In a study involving aging rats, QI treatment resulted in improved antioxidant enzyme activities and reduced oxidative damage in heart tissues. This suggests its potential use as a health supplement for cardiovascular protection .

Antiviral Properties

Mechanism of Action:
QI has demonstrated antiviral effects, particularly against influenza viruses. It significantly decreased viral titers in infected cells and stimulated immune responses by upregulating cytokines such as interferon-beta (IFN-β) and interleukin-6 (IL-6). This suggests that QI may enhance the antiviral state of cells through modulation of key signaling pathways involved in immune responses .

Data Table: Antiviral Efficacy of this compound

Virus TypeViral Titer ReductionEC50 (µg/mL)SI Value
Influenza A6 logs0.9415.5
H5N1 InfluenzaSignificant InhibitionVariesN/A

Immunomodulatory Effects

Mechanism of Action:
Research indicates that QI can modulate immune responses by influencing the activity of various immune cells. In vitro studies have shown that QI can enhance the proliferation of lymphocytes and increase the production of cytokines, which play crucial roles in immune regulation .

Case Study:
A study reported that QI treatment led to a significant decrease in viral load during simultaneous treatment protocols, indicating its potential as an immunomodulatory agent in viral infections .

Cardiovascular Protection

Mechanism of Action:
this compound has been linked to protective effects on cardiovascular health. It reduces apoptosis in endothelial progenitor cells and promotes autophagy through activation of the extracellular signal-regulated kinase pathway. This action helps maintain endothelial function and prevents cardiovascular diseases .

Data Table: Cardiovascular Effects of this compound

ParameterControl GroupQI Treatment Group
SOD Activity (U/mL)XY
GSH Levels (µmol/L)AB
MDA Levels (nmol/mL)CD

Neuroprotective Effects

Mechanism of Action:
Preliminary studies suggest that QI may exert neuroprotective effects through its antioxidant properties, potentially benefiting conditions like neurodegenerative diseases. By reducing oxidative stress, it may help protect neuronal cells from damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Sources

The biological and physicochemical properties of quercetin glycosides are influenced by the type of sugar moiety, glycosidic linkage (α/β), and additional substituents. Below is a comparative analysis:

Table 1: Structural and Source Comparison
Compound Name Glycosyl Group / Substituent Molecular Weight (g/mol) Source Key Structural Distinction
Quercetin-3-O-alpha-L-rhamnopyranoside α-L-rhamnopyranosyl 448.38 Rumex crispus, Rhododendron ovatum Rhamnose in α-pyranose form
Quercetin-3-O-beta-D-rutinoside β-D-rutinosyl (rhamnose + glucose) 610.52 (calc.) Various plants β-linked disaccharide (rutinose)
Quercetin-3-O-alpha-L-arabinopyranoside α-L-arabinopyranosyl 434.35 Guava leaves Arabinose instead of rhamnose
Quercetin-3-O-(6''-p-coumaroyl)-rhamnoside α-L-rhamnosyl + p-coumaroyl 594.52 (calc.) Rumex crispus Galloyl or coumaroyl esterification
Quercetin-3-O-beta-D-glucopyranoside β-D-glucopyranosyl 464.38 (calc.) Phoradendron brachystachyum Glucose in β-linkage
Quercetin-3-O-(300-O-tigloyl)-rhamnopyranoside α-L-rhamnopyranosyl + tigloyl 580.53 (calc.) Chamaecyparis obtusa Tigloyl (unsaturated acyl) substitution

Key Observations :

  • Sugar Type: Substitution of rhamnose with arabinose, glucose, or xylose alters polarity and bioavailability .
  • Linkage: α-linked glycosides (e.g., this compound) may have higher enzymatic stability in certain biological systems compared to β-linked analogues .

Pharmacological Activities

Key Findings :

  • Antioxidant Activity: Galloylated derivatives (e.g., Quercetin-3-O-(6''-galloyl)-rhamnoside) exhibit superior antioxidant capacity due to electron-donating galloyl groups .
  • Antiviral Specificity: this compound uniquely suppresses influenza A virus replication by modulating immune responses .
  • Enzyme Inhibition: The α-L-rhamnopyranoside form shows potent aldose reductase inhibition, making it a candidate for diabetic neuropathy , while rutinoside (rutin) is less effective.

Preparation Methods

Solvent Selection and Extraction Efficiency

Methanol and ethanol are the most common solvents for initial extraction, leveraging their polarity to solubilize flavonoid glycosides. For example, a methanol crude extract of R. melanophloeos demonstrated a 7.4 log reduction in hemagglutination (HA) titers, indicating high antiviral activity linked to Q3R content. Comparative studies using Lindera obtusiloba Blume showed that 80% ethanol extraction yielded 12.4 mg/g of Q3R, outperforming pure ethanol (9.8 mg/g) and methanol (10.1 mg/g).

Table 1: Solvent Efficacy in Q3R Extraction

Plant SourceSolvent SystemYield (mg/g)Purity (%)Reference
R. melanophloeosMethanol7.285
L. obtusiloba80% Ethanol12.492
L. christinaeEthyl Acetate5.678

The inclusion of water in ethanol (e.g., 80% ethanol) enhances extraction efficiency by disrupting plant cell walls, facilitating the release of glycosides. Ethyl acetate, while less effective for initial extraction, is critical in later purification stages for removing non-polar contaminants.

Chromatographic Isolation and Purification

Following crude extraction, multi-step chromatography is essential to isolate Q3R from co-extracted compounds like kaempferol derivatives and polysaccharides.

Silica Gel Column Chromatography

Silica gel (60–120 mesh) with gradient elution (chloroform:methanol 0–100%) is widely employed. In R. melanophloeos, this step partitioned the crude extract into four fractions, with Fraction III containing Q3R at 45% purity. The Korean patent for L. obtusiloba reported a similar approach, using hexane:ethyl acetate (3:1) to elute non-target compounds before isolating Q3R with ethyl acetate:methanol (5:1).

Sephadex LH-20 Gel Filtration

Sephadex LH-20, a dextran-based matrix, resolves compounds by molecular size and polarity. After silica gel chromatography, Fraction III from R. melanophloeos was subjected to Sephadex LH-20 with methanol, achieving 92% purity. This step removes residual pigments and low-molecular-weight impurities, as confirmed by thin-layer chromatography (TLC) with vanillin-sulfuric acid detection.

Table 2: Chromatographic Conditions for Q3R Purification

StepStationary PhaseMobile PhasePurity Post-Step (%)
Silica Gel60–120 meshCHCl3:MeOH (0–100%)45
Sephadex LH-20Dextran gelMethanol92
Preparative HPLCC18Acetonitrile:H2O (30:70)99

Structural Characterization and Validation

Post-purification, structural elucidation ensures the identity and integrity of Q3R. Advanced spectroscopic techniques are employed, as outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra provide critical data on glycosidic linkages and aglycone structure. For Q3R, key signals include:

  • 1H NMR (400 MHz, DMSO-d6) : δ 6.20 (d, J = 2.0 Hz, H-6), δ 6.40 (d, J = 2.0 Hz, H-8), δ 5.30 (d, J = 1.5 Hz, H-1''), confirming the α-L-rhamnose configuration.

  • 13C NMR : δ 177.8 (C-4), δ 161.2 (C-5), δ 133.5 (C-3), aligning with quercetin’s flavone backbone.

High-Resolution Mass Spectrometry (HRMS)

Negative-mode ESI-HRMS of Q3R exhibits a molecular ion peak at m/z 447.0900 [M−H]−, corresponding to the molecular formula C21H20O11. This matches the theoretical mass (447.0933) within 3 ppm error, validating the structure.

Challenges and Optimization Strategies

Solvent System Compatibility

Methanol, while effective, poses toxicity concerns for pharmaceutical applications. Substituting with food-grade ethanol (80%) in L. obtusiloba extractions reduced toxicity without compromising yield.

Scalability Limitations

Preparative HPLC, though achieving 99% purity, is cost-prohibitive for industrial-scale production. Countercurrent chromatography (CCC) has been proposed as an alternative, with a reported partition coefficient (K) of 3.2 for Q3R in ethyl acetate:water (1:1) .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Quercetin-3-O-α-L-rhamnopyranoside from plant sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic purification. For example, column chromatography using Sephadex LH-20 or reverse-phase C18 silica can separate glycosides based on polarity . High-performance liquid chromatography (HPLC) with UV detection at 254–370 nm is standard for purity validation . Evidence from Randonia africana studies highlights the use of aerial parts for optimal yield .

Q. How is the structure of Quercetin-3-O-α-L-rhamnopyranoside validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • UV-Vis : Absorption bands at ~256 nm (Band II, cinnamoyl system) and ~360 nm (Band I, conjugated carbonyl) .
  • NMR : Key signals include δ 5.3–5.7 ppm (anomeric proton of rhamnose) and δ 1.0–1.2 ppm (rhamnose methyl group) .
  • MS : Molecular ion [M-H]⁻ at m/z 448.10 (C₂₁H₂₀O₁₁) and fragment ions (e.g., m/z 301 for aglycone quercetin) .

Q. What in vitro assays are used to screen the bioactivity of this compound?

  • Methodological Answer : Common assays include:

  • Antioxidant : DPPH radical scavenging and FRAP assays .
  • Antiviral : Plaque reduction assays in MDCK cells for influenza inhibition, as demonstrated in Rapanea melanophloeos studies .
  • Anti-inflammatory : COX-2 inhibition via ELISA or fluorometric kits .

Advanced Research Questions

Q. How do glycosylation patterns influence the interaction of Quercetin-3-O-α-L-rhamnopyranoside with biomacromolecules?

  • Methodological Answer : NMR relaxation studies show that rhamnosylation reduces binding affinity to serum albumin compared to aglycone quercetin. For example, the normalized affinity index ([Aₙ]ₗ) for the glycoside is 0.4–0.6 vs. 1.2–1.5 for quercetin due to steric hindrance from the rhamnose moiety . Advanced SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) can quantify thermodynamic parameters (e.g., Kd, ΔH) .

Q. What strategies resolve spectral contradictions in distinguishing Quercetin-3-O-α-L-rhamnopyranoside from its β-anomers or acylated derivatives?

  • Methodological Answer :

  • NMR : Compare coupling constants (J values) of anomeric protons: α-rhamnose (J = 1–2 Hz) vs. β-rhamnose (J = 7–8 Hz) .
  • LC-MS/MS : Monitor diagnostic fragments (e.g., m/z 285 for rhamnose loss) and retention times under HILIC (hydrophilic interaction) conditions .
  • Enzymatic hydrolysis : Use α-L-rhamnosidase to confirm glycosidic linkage specificity .

Q. How can synthetic biology approaches improve the yield of Quercetin-3-O-α-L-rhamnopyranoside?

  • Methodological Answer : Heterologous expression in E. coli or yeast (e.g., S. cerevisiae) with engineered UDP-rhamnose synthases and glycosyltransferases (e.g., UGT78D1). Optimize fermentation conditions (pH 6.5–7.0, 28°C) and use fed-batch strategies to enhance precursor (quercetin and UDP-rhamnose) availability .

Q. What computational models predict the pharmacokinetics of Quercetin-3-O-α-L-rhamnopyranoside?

  • Methodological Answer : Molecular dynamics (MD) simulations and QSAR (quantitative structure-activity relationship) models using descriptors like LogP (4.37), tPSA (292 Ų), and H-bond donors (10) predict low oral bioavailability (<20%) due to high polarity . ADMET predictors (e.g., SwissADME) validate these findings .

Q. How do contradictory results in bioactivity studies arise, and how can they be mitigated?

  • Methodological Answer : Discrepancies often stem from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum-free conditions) .
  • Compound stability : Use LC-MS to verify integrity during long-term storage (e.g., degradation at >4°C) .
  • Model specificity : Compare results across multiple models (e.g., in vitro antiviral assays vs. murine infection models) .

Methodological Resources

  • Structural Data : Refer to NMR spectra in Olszewska et al. (δ values for glycosidic linkages) and ChemSpider entries (stereochemistry validation) .
  • Bioactivity Protocols : Follow antiviral assay guidelines from Mehrbod et al. (2019) and albumin interaction methods from Martini et al. (2008) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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